N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as DMFO, is a chemical compound that has been widely used in scientific research due to its unique properties. DMFO is a synthetic molecule that belongs to the class of oxalamide compounds. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Light-switchable Polymers
A novel cationic polymer, synthesized through the free-radical polymerization of N-[3-(dimethylamino)propyl] methacrylamide and subsequent quaternization with o-nitrobenzyl 2-chloroacetate, showcases a unique light-switchable feature. This polymer transitions from a cationic to a zwitterionic form upon UV irradiation, demonstrating potential in DNA condensation and release, as well as switching antibacterial activity. Such polymers could revolutionize material science, especially in biomedical applications like drug delivery and antimicrobial surfaces (Sobolčiak et al., 2013).
Synthesis and Crystal Structure Studies
The compound N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been synthesized and analyzed via X-ray crystallography. Despite showing no inhibition potency for cyclooxygenase enzymes, the detailed structural analysis provides insights into molecular interactions and potential applications in designing more effective COX-2 inhibitors, underlying the importance of structure-activity relationship studies in drug design (Al-Hourani et al., 2016).
Electrochromic Switching and Microkinetic Behaviour
Research into oxazine derivatives, specifically 2-nitro- and 2,8-dinitro-5a-[2-(4-dimethylaminophenyl)ethylene]-6,6-dimethyl-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzooxazine, has unveiled improved electrochromic properties and microkinetic switching behavior. These findings suggest applications in smart windows, displays, and energy-efficient devices, highlighting the potential of such compounds in advanced electronic and photonic technologies (Zhu et al., 2014).
Novel Synthetic Approaches to Oxalamides
A groundbreaking one-pot synthesis method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides opens new avenues in the synthesis of anthranilic acid derivatives and oxalamides. This innovative technique simplifies the production process and enhances yield, promising advancements in the development of pharmaceuticals and organic materials (Mamedov et al., 2016).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11-6-7-12(21(24)25)9-13(11)19-17(23)16(22)18-10-14(20(2)3)15-5-4-8-26-15/h4-9,14H,10H2,1-3H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQOZKHDESGAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide |
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